molecular formula C7H12ClN3 B6278632 {5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}methanamine hydrochloride CAS No. 2126159-58-6

{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}methanamine hydrochloride

Cat. No.: B6278632
CAS No.: 2126159-58-6
M. Wt: 173.6
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Description

{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}methanamine hydrochloride is a heterocyclic compound that features a fused pyrrole and imidazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}methanamine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable pyrrole derivative with an imidazole precursor in the presence of a cyclizing agent. The reaction conditions often include the use of a solvent such as dimethylformamide or acetonitrile, and a catalyst like palladium or copper salts .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistency and efficiency. The reaction conditions are carefully controlled to maintain the desired temperature, pressure, and pH levels.

Chemical Reactions Analysis

Types of Reactions

{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxides, while reduction reactions produce reduced derivatives. Substitution reactions result in various substituted products depending on the nucleophile employed .

Scientific Research Applications

{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}methanamine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of {5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its fused ring system, which imparts distinct chemical and biological properties.

Properties

CAS No.

2126159-58-6

Molecular Formula

C7H12ClN3

Molecular Weight

173.6

Purity

95

Origin of Product

United States

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